molecular formula C23H24N6O B5568439 N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(1H-indol-3-yl)acetamide

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B5568439
M. Wt: 400.5 g/mol
InChI Key: GOYWXWXQFMTXOD-UHFFFAOYSA-N
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Description

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H24N6O and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.20115941 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

The synthesis of similar compounds, involving pyrimidinyl and indolyl motifs, has been a subject of extensive research due to their potential biological activities and applications in medicinal chemistry. The synthesis processes typically involve multi-step reactions, including condensation and cyclization steps, to achieve the desired structural features and functionalities (Beck & Gajewski, 1976). These synthetic routes offer a versatile approach to the development of novel compounds with potential applications in drug discovery and development.

Biological Activities

Research has shown that compounds with pyrimidinyl and indolyl structures exhibit a range of biological activities, including anticancer, antimicrobial, and antiallergic properties. For instance, some derivatives have been synthesized and evaluated for their anticancer activities in vitro and in vivo, demonstrating significant effects against cancer cells (Su et al., 1986). Similarly, the antimicrobial activities of novel heterocyclic compounds incorporating similar motifs have been explored, showing good antibacterial and antifungal effects comparable to established drugs (Hossan et al., 2012).

Antiallergic Agents

Compounds featuring pyridinyl and indolyl groups have been prepared and tested for their antiallergic properties. These efforts aimed at discovering novel antiallergic compounds have resulted in the identification of specific derivatives with potent inhibitory effects on histamine release and interleukin production, offering potential pathways for the development of new antiallergic therapies (Menciu et al., 1999).

Molecular Docking Analysis

The use of molecular docking analysis to study the interaction between similar compounds and biological targets has provided insights into their potential as anticancer drugs. This approach allows for the prediction of binding affinities and modes, facilitating the design of more effective and selective therapeutic agents (Sharma et al., 2018).

Mechanism of Action

While the specific mechanism of action for “N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(1H-indol-3-yl)acetamide” is not available, indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, they continue to attract interest among researchers for the synthesis of a variety of indole derivatives .

Properties

IUPAC Name

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-3-24-23-26-15(2)12-21(29-23)27-17-8-10-18(11-9-17)28-22(30)13-16-14-25-20-7-5-4-6-19(16)20/h4-12,14,25H,3,13H2,1-2H3,(H,28,30)(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYWXWXQFMTXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.